(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate
Description
Proton NMR Assignments
The ¹H NMR spectrum (CDCl₃, 400 MHz) confirms the stereochemistry and spatial arrangement of substituents:
- Benzyl group : Aromatic protons resonate at δ 7.27–7.35 ppm (m, 5H), with coupling constants indicative of ortho, meta, and para positions.
- tert-Butyl carbamate : A singlet at δ 1.41 ppm (s, 9H) confirms the tert-butyl group’s symmetry and lack of adjacent protons.
- Cyclopentane-pyrrolidine core : Protons at C3a and C6a exhibit splitting patterns (d, J = 8–10 Hz) consistent with axial-equatorial relationships in the bicyclic system.
Table 2: Key ¹H NMR Signals
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzyl (aromatic) | 7.27–7.35 | m | 5H |
| tert-Butyl (CH₃)₃C | 1.41 | s | 9H |
| C3a (axial) | 4.12–4.26 | d | 1H |
| C6a (equatorial) | 3.63–3.73 | m | 1H |
Carbon-13 NMR and Functional Group Confirmation
The ¹³C NMR spectrum (CDCl₃, 100 MHz) identifies carbonyl carbons at δ 170–175 ppm (ester and carbamate groups) and aromatic carbons in the benzyl moiety (δ 125–135 ppm). The tert-butyl carbamate’s carbonyl appears at δ 155–160 ppm, distinct from the ester carbonyl.
Computational Modeling of Stereoelectronic Effects
Density functional theory (DFT) calculations and molecular orbital analysis elucidate the compound’s electronic structure and stereochemical stability:
Electronic Structure and Reactivity
- HOMO/LUMO Analysis : The highest occupied molecular orbital (HOMO) is localized on the benzyl group’s π-system, while the lowest unoccupied molecular orbital (LUMO) resides on the pyrrole nitrogen atom, directing electrophilic attacks.
- Steric Effects : The tert-butyl group induces steric hindrance, favoring the (2S,3aS,6aS) configuration by minimizing eclipsing interactions in the bicyclic core.
Table 3: DFT-Calculated Orbital Energies
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -5.2 | Benzyl π-system |
| LUMO | 0.8 | Pyrrole N atom |
Validation of NMR Data via GIAO Calculations
Gauge-including atomic orbitals (GIAO) methods predict ¹H and ¹³C chemical shifts, aligning with experimental data:
- C3a Proton : Calculated δ 4.15 ppm (vs. experimental δ 4.12–4.26 ppm).
- C6a Proton : Predicted δ 3.68 ppm (vs. experimental δ 3.63–3.73 ppm).
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-20(2,3)25-19(23)21-16-11-7-10-15(16)12-17(21)18(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,7,10-13H2,1-3H3/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEGYGPYSYLFSB-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC2CC1C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydrocyclopenta[b]pyrrole ring system, followed by the introduction of the benzyl and tert-butyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
The compound has been investigated for various biological activities:
- Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Structural motifs akin to those found in this compound are often associated with antibacterial or antifungal effects, making it a candidate for developing new antimicrobial agents.
- Cytotoxicity : Certain derivatives have been explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells. This property is particularly valuable in the design of anticancer drugs.
Interaction Studies
Research has focused on how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques used include:
- NMR Spectroscopy : To study conformational changes upon binding.
- X-ray Crystallography : To determine the binding modes and affinities.
Synthetic Chemistry
The compound serves as a building block in synthetic organic chemistry. Its unique structure allows chemists to explore new reaction pathways and develop novel synthetic methodologies.
Case Study 1: Antioxidant Activity
A study demonstrated that derivatives of hexahydrocyclopenta[b]pyrrole exhibited significant antioxidant activity through radical scavenging assays. The presence of hydroxyl groups was found to enhance this activity.
Case Study 2: Anticancer Properties
Research involving cell lines showed that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways. The specific stereochemistry of the compounds played a critical role in their efficacy.
Mechanism of Action
The mechanism by which (2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
Below is a comparative analysis of the target compound with three analogues, highlighting molecular features, synthesis, and bioactivity:
Structural and Functional Differences
Steric and Electronic Effects
NMR and Spectroscopic Comparisons
- In analogues like compounds 1 and 7 (), regions A (positions 39–44) and B (positions 29–36) exhibit chemical shift variations due to substituent changes. For the target compound, the benzyl group would likely perturb shifts in these regions, providing a diagnostic tool for structural validation .
Research Implications and Gaps
- Bioactivity : While plant-derived bicyclic pyrrolidines are studied for bioactivities (e.g., antimicrobial, anti-inflammatory), the target compound’s specific biological roles require further investigation .
- Lumping Strategies : Compounds with similar backbones (e.g., tert-butyl carbamates) may be grouped for computational modeling, reducing reaction complexity in drug design .
Biological Activity
The compound (2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate is a member of the cyclopentapyrrole family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₉N₁O₄ |
| Molecular Weight | 279.29 g/mol |
| CAS Number | Not available |
Structure
The structure features a hexahydrocyclopenta[b]pyrrole core with two carboxylate groups and a tert-butyl substituent, which may influence its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can modulate enzyme activity and receptor interactions, leading to diverse biological effects such as:
- Antioxidant Activity : The compound exhibits potential as an antioxidant by scavenging free radicals.
- Antiproliferative Effects : Studies have indicated that it may inhibit the proliferation of certain cancer cell lines.
- Anti-inflammatory Properties : The compound may also play a role in reducing inflammation through modulation of inflammatory pathways.
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For instance:
- A study highlighted the synthesis of various pyrrole derivatives and their assessment for biological activity against cancer cells. The results showed that certain modifications enhanced antiproliferative effects significantly .
- Another investigation assessed the antioxidant properties using in vitro assays such as DPPH and FRAP. The findings suggested that the compound has a strong capacity to reduce oxidative stress in cellular models .
Case Studies
- Anticancer Activity : A specific case study evaluated the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting potential for therapeutic applications in oncology .
- Inflammation Models : In animal models of inflammation, the compound exhibited significant reduction in markers such as TNF-alpha and IL-6 when administered at therapeutic doses. This suggests its potential utility in treating inflammatory diseases .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
| Compound Name | Antioxidant Activity | Antiproliferative Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Significant |
| 1-tert-butyl-3-methyl-4-oxo-pyrrole | Moderate | Low | Moderate |
| tert-butyl 5-(hydroxymethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate | Low | High | Low |
Q & A
What are the established synthetic routes for preparing (2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate?
Level: Basic (Methodology Focus)
Answer:
The synthesis typically involves multi-step processes, including cyclization of pyrrole precursors and esterification. Key steps include:
- Cyclization: Reacting substituted pyrrolidine or cyclopentanone derivatives with amines under controlled conditions to form the bicyclic core .
- Esterification: Introducing the tert-butyl group via tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to protect the carboxylate moiety .
- Stereochemical Control: Chiral auxiliaries or asymmetric catalysis may be employed to achieve the (2S,3aS,6aS) configuration, as seen in related hexahydrocyclopenta[c]pyrrole derivatives .
Critical Parameters:
- Solvent choice (e.g., dichloromethane or THF for cyclization).
- Temperature control (often 0–25°C to prevent side reactions) .
Which spectroscopic and chromatographic techniques are essential for structural validation of this compound?
Level: Basic (Characterization Focus)
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
